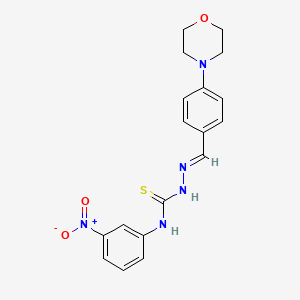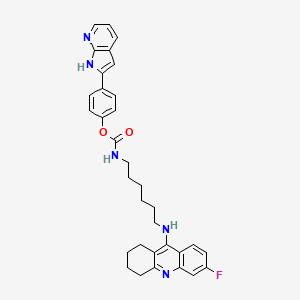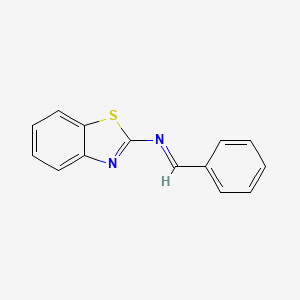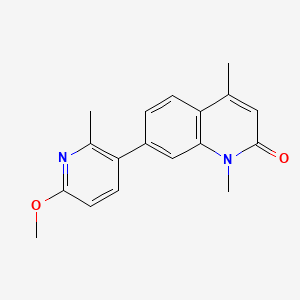
Npp3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown significant inhibitory activity against NPP3 and NPP1, with IC50 values of 0.24 μM and 1.37 μM, respectively . Npp3-IN-1 is primarily used in scientific research to study the role of NPP3 in various biological processes.
Métodos De Preparación
The synthesis of Npp3-IN-1 involves the use of morpholine-based thiosemicarbazones. The synthetic route includes the reaction of morpholine with thiosemicarbazide under specific conditions to form the desired compound The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Análisis De Reacciones Químicas
Npp3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.
Aplicaciones Científicas De Investigación
Npp3-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of phosphodiesterase/pyrophosphatase enzymes and their role in various biochemical pathways . In biology, this compound is used to investigate the regulation of extracellular nucleotide levels and their impact on cellular signaling . In medicine, this compound is being explored for its potential therapeutic applications in diseases such as cancer, where it may help modulate immune responses and inhibit tumor growth . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical targets.
Mecanismo De Acción
Npp3-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase/pyrophosphatase-3 (NPP3). This enzyme is involved in the hydrolysis of extracellular nucleotides, which play a crucial role in cellular signaling and immune responses . By inhibiting NPP3, this compound reduces the levels of extracellular nucleotides, thereby modulating various biological processes. The molecular targets of this compound include the active site of NPP3, where it binds and prevents the enzyme from catalyzing its substrate .
Comparación Con Compuestos Similares
Npp3-IN-1 is unique in its high selectivity and potency as an inhibitor of NPP3. Similar compounds include other nucleotide pyrophosphatase/phosphodiesterase inhibitors such as NPP1-IN-2 and autotaxin inhibitors . Compared to these compounds, this compound has shown superior inhibitory activity and selectivity for NPP3, making it a valuable tool for scientific research . Other similar compounds include inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (eNPP1) and eNPP2, which have different substrate specificities and biological functions .
Propiedades
Fórmula molecular |
C18H19N5O3S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H19N5O3S/c24-23(25)17-3-1-2-15(12-17)20-18(27)21-19-13-14-4-6-16(7-5-14)22-8-10-26-11-9-22/h1-7,12-13H,8-11H2,(H2,20,21,27)/b19-13+ |
Clave InChI |
OXSWURKJMQYLKP-CPNJWEJPSA-N |
SMILES isomérico |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)



![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)


